molecular formula C7H5FINO2 B1388036 Methyl 2-fluoro-4-iodonicotinate CAS No. 884494-84-2

Methyl 2-fluoro-4-iodonicotinate

Cat. No.: B1388036
CAS No.: 884494-84-2
M. Wt: 281.02 g/mol
InChI Key: SEKGCCUEERLGFN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-iodonicotinate is an organic compound with the molecular formula C7H5FINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are replaced by a fluorine and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-iodonicotinate can be synthesized through the esterification of 2-fluoro-4-iodonicotinic acid. One common method involves the reaction of 2-fluoro-4-iodonicotinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-iodonicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.

Major Products Formed

    Substitution: Products include 2-fluoro-4-substituted nicotinates.

    Coupling: Products include biaryl compounds.

    Reduction: Products include 2-fluoro-4-iodonicotinyl alcohol.

Scientific Research Applications

Methyl 2-fluoro-4-iodonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-iodonicotinate depends on its specific application. In chemical reactions, the fluorine and iodine atoms influence the reactivity of the pyridine ring, making it a versatile intermediate for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-chloronicotinate
  • Methyl 2-fluoro-4-bromonicotinate
  • Methyl 2-fluoro-4-nitronicotinate

Uniqueness

Methyl 2-fluoro-4-iodonicotinate is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties make it a valuable intermediate for the synthesis of complex molecules and enable its use in a wide range of applications.

Properties

IUPAC Name

methyl 2-fluoro-4-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKGCCUEERLGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660519
Record name Methyl 2-fluoro-4-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-84-2
Record name Methyl 2-fluoro-4-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-4-iodopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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